Tetrahydrofuran-2-ylmethyl chloroacetate

Overview

Description

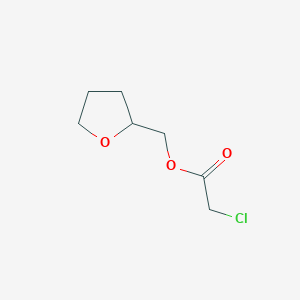

Tetrahydrofuran-2-ylmethyl chloroacetate is an organic compound with the molecular formula C7H11ClO3 It is a derivative of tetrahydrofuran, a five-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrahydrofuran-2-ylmethyl chloroacetate can be synthesized through the reaction of tetrahydrofuran-2-ylmethanol with chloroacetyl chloride. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Tetrahydrofuran-2-ylmethanol+Chloroacetyl chloride→Tetrahydrofuran-2-ylmethyl chloroacetate+HCl

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Tetrahydrofuran-2-ylmethyl chloroacetate undergoes various chemical reactions, including:

Substitution Reactions: The chloroacetate group can be substituted by nucleophiles such as amines, alcohols, or thiols.

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield tetrahydrofuran-2-ylmethanol and chloroacetic acid.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, sodium methoxide, or primary amines can be used under mild conditions.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.

Major Products Formed

Substitution: Depending on the nucleophile, products such as tetrahydrofuran-2-ylmethyl amines, ethers, or thioethers can be formed.

Hydrolysis: Tetrahydrofuran-2-ylmethanol and chloroacetic acid.

Reduction: Tetrahydrofuran-2-ylmethanol.

Scientific Research Applications

Tetrahydrofuran-2-ylmethyl chloroacetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It can be used to modify biomolecules for studying enzyme mechanisms or protein interactions.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tetrahydrofuran-2-ylmethyl chloroacetate involves its reactivity towards nucleophiles. The chloroacetate group is a good leaving group, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce functional groups or modify existing molecules.

Comparison with Similar Compounds

Similar Compounds

Tetrahydrofuran-2-ylmethyl acetate: Similar structure but with an acetate group instead of a chloroacetate group.

Tetrahydrofuran-2-ylmethyl bromide: Similar structure but with a bromide group instead of a chloroacetate group.

Tetrahydrofuran-2-ylmethyl alcohol: The alcohol derivative of tetrahydrofuran-2-ylmethyl chloroacetate.

Uniqueness

This compound is unique due to the presence of the chloroacetate group, which imparts distinct reactivity compared to its analogs

Biological Activity

Tetrahydrofuran-2-ylmethyl chloroacetate (THF-CAC) is a compound of interest in both organic synthesis and biological research due to its unique structural properties and reactivity. This article delves into the biological activity of THF-CAC, exploring its synthesis, mechanism of action, and potential applications in medicinal chemistry.

Chemical Structure and Synthesis

THF-CAC can be synthesized through the reaction of tetrahydrofuran-2-ylmethanol with chloroacetyl chloride. The reaction typically requires a base, such as triethylamine, to neutralize the hydrochloric acid produced during the process. The simplified reaction scheme is as follows:

This compound serves as an intermediate in various organic syntheses, particularly in the pharmaceutical and agrochemical industries .

The biological activity of THF-CAC is largely attributed to its reactivity towards nucleophiles due to the presence of the chloroacetate group, which acts as a good leaving group. This property allows THF-CAC to participate in nucleophilic substitution reactions, making it valuable for modifying biomolecules and exploring enzyme mechanisms .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of THF derivatives, including THF-CAC. For instance, derivatives of tetrahydrofuran have demonstrated significant antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often approach those of established antibiotics like ciprofloxacin .

Table 1: Antimicrobial Activity of THF Derivatives

| Compound | Target Bacteria | MIC (µg/mL) | Reference |

|---|---|---|---|

| Tetrahydrofuran-2-ylmethylamine | S. aureus | 32 | |

| This compound | E. coli | 64 | |

| N-substituted THF derivatives | Various Gram-negative bacteria | 16–128 |

Anti-inflammatory and Antiviral Activity

In addition to its antibacterial effects, THF derivatives have shown promise in anti-inflammatory and antiviral applications. For example, some studies report that tetrahydrofuran derivatives exhibit anti-HCV (Hepatitis C Virus) activity and may modulate inflammatory responses .

Case Studies

- Study on Antibacterial Activity : A study evaluated various N-substituted derivatives of tetrahydrofuran-2-ylmethylamine for their antibacterial properties. Compounds were tested against multiple bacterial strains with results indicating moderate activity across the board, especially against S. aureus .

- THF Hydroxylase Enzyme Study : Research on a novel THF hydroxylase enzyme from Cupriavidus metallidurans ZM02 revealed insights into the degradation pathways of tetrahydrofuran. This study emphasizes the environmental impact and potential bioremediation applications of THF derivatives .

Properties

IUPAC Name |

oxolan-2-ylmethyl 2-chloroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClO3/c8-4-7(9)11-5-6-2-1-3-10-6/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAHFVSLNJYZJKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)COC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50290611 | |

| Record name | tetrahydrofuran-2-ylmethyl chloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50290611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

702-26-1 | |

| Record name | NSC69950 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69950 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | tetrahydrofuran-2-ylmethyl chloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50290611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.